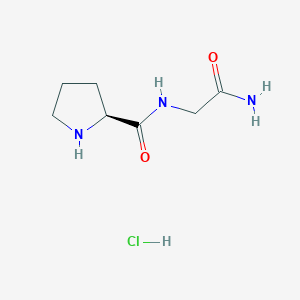

H-Pro-Gly-NH2-HCl

Description

Significance of Dipeptides and Proline-Glycine Motifs in Biological Systems Research

Dipeptides, the smallest peptide units, are fundamental in biochemical research and have shown potential in drug design. nih.govnovapublishers.com They are more stable than longer peptides and can be absorbed orally due to specific transporters in the intestines and at the blood-brain barrier. nih.gov The Proline-Glycine (Pro-Gly) motif is of particular interest as it is a common feature in larger biological structures, including collagen, where it contributes to the protein's unique helical structure. metabolon.comnih.gov

Proline's rigid, cyclic structure imposes significant conformational constraints on a peptide chain, often inducing a characteristic kink. researchgate.netnih.gov This rigidity, combined with the flexibility of glycine (B1666218), the smallest amino acid, allows for the formation of tight turns and loops in protein structures. science.gov These structural motifs are crucial for protein folding and for mediating interactions between proteins. ucsf.edu Proline-rich regions are recognized by specific protein domains, such as SH3 and WW domains, which are critical for assembling and regulating intracellular signaling complexes involved in cell growth, cytoskeletal rearrangement, and other key cellular processes. nih.govucsf.edu

The cis-trans isomerization of the peptide bond preceding a proline residue is a unique regulatory mechanism in biology. nih.govnih.gov This isomerization can act as a molecular switch, influencing protein folding, stability, and function in processes like signal transduction and cell cycle regulation. nih.govnih.gov

Historical Context and Evolution of Research on Proline-Containing Peptides

The study of proline began with its synthesis by Richard Willstatter in 1900 and its subsequent isolation from casein by Emil Fischer in 1901. nih.gov Early research focused on the fundamental structure of amino acids and peptide bonds. A significant breakthrough came with the work of Stewart et al. in 1990, who systematically studied protein structures and found a high prevalence of cis-peptide bonds at Xaa-Pro sequences, particularly in turns. nih.gov

The development of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) in the following decades allowed for a deeper understanding of the multiple conformations adopted by proline-containing proteins due to cis/trans isomerization. nih.gov Research expanded to explore the biological roles of proline-rich motifs, with the discovery of proline-rich antimicrobial peptides (PrAMPs) like drosocin (B118338) and pyrrhocoricin in the 1990s. frontiersin.org These peptides highlighted the functional importance of proline content in biological defense mechanisms. frontiersin.org More recently, research has focused on the therapeutic potential of modifying peptides with proline to improve their properties. frontiersin.org

Current Research Landscape and Academic Interest in H-Pro-Gly-NH2·HCl

Current research often utilizes H-Pro-Gly-NH2 and similar peptides as model systems. For instance, the related tripeptide, glycyl-L-prolyl-glycinamide·HCl (GPG-NH2), has been studied as a simplified model to understand how salts influence peptide conformation and intramolecular hydrogen bonding in aqueous solutions using techniques like Raman spectroscopy. mdpi.com

Furthermore, Pro-Gly sequences are relevant in the study of neuropeptides and as metabolic intermediates in prodrug design. vulcanchem.com For example, the tripeptide amide glycyl-prolyl-glycinamide (GPG-amide) is an antiretroviral drug candidate that is metabolized in the intestine to release the active metabolite, glycinamide (B1583983). asm.org This highlights the interest in Pro-Gly containing peptides for understanding drug transport and metabolism. The study of dipeptides in general is a burgeoning field, with researchers identifying specific dipeptide profiles in different organs, suggesting functions beyond being simple amino acid sources. mdpi.com

| Research Area | Focus | Key Findings |

| Prodrug Design | H-Pro-Gly-NH2·HCl as a metabolic intermediate. | Serves as a reference for dipeptide transport studies. vulcanchem.com |

| Neuropeptide Research | Reference compound for transport studies. | Important for understanding how small peptides cross biological membranes. vulcanchem.com |

| Conformational Analysis | Model for studying peptide structure in solution. | Salt solutions can influence the trans/cis ratio of the proline amide bond. mdpi.com |

| Biomaterials | Self-assembly of dipeptides. | Dipeptides can self-assemble into nanostructures, with potential applications in nanotechnology and biomedicine. acs.orgfrontiersin.org |

Overview of Research Methodologies in Peptide Science Applicable to H-Pro-Gly-NH2·HCl

The study of H-Pro-Gly-NH2·HCl and other peptides employs a range of sophisticated methodologies.

Synthesis:

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for creating peptides in the lab. It involves sequentially adding amino acids to a growing chain that is attached to a solid resin support. vulcanchem.comopenaccessjournals.com This method allows for high purity and can be automated. openaccessjournals.com

Liquid-Phase Peptide Synthesis: This traditional method involves synthesizing the peptide entirely in a solution. It is suitable for shorter peptides but can be more labor-intensive due to purification steps. openaccessjournals.com

Analytical Characterization:

High-Performance Liquid Chromatography (HPLC): Used to purify peptides and verify their purity. Reversed-phase HPLC is a standard technique. vulcanchem.com

Mass Spectrometry (MS): Employed to determine the molecular weight of the peptide and confirm its identity. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the three-dimensional structure of peptides in solution and for studying dynamic processes like cis-trans isomerization. nih.gov

Functional and Structural Analysis:

Spectroscopy (Raman, Circular Dichroism): These techniques are used to study the conformational properties of peptides, such as secondary structure and the influence of the environment on that structure. nih.govmdpi.com

X-ray Crystallography: Provides high-resolution structural information of peptides in their solid, crystalline state. nih.gov

Computational Modeling: Molecular dynamics simulations are used to predict and study peptide aggregation and self-assembly at a molecular level. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2.ClH/c8-6(11)4-10-7(12)5-2-1-3-9-5;/h5,9H,1-4H2,(H2,8,11)(H,10,12);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMRITSJSVVZTM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Elucidation of H Pro Gly Nh2 Hcl

Spectroscopic Investigations of H-Pro-Gly-NH2-HCl Solution Conformation

Spectroscopic methods are invaluable for probing the dynamic conformations of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and Circular Dichroism (CD) provide complementary information on the peptide's structure at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for characterizing the solution conformation of peptides. For proline-containing peptides like H-Pro-Gly-NH2, NMR can distinguish between the cis and trans isomers of the X-Pro peptide bond. Studies on related peptides, such as Gly-Pro-Gly-NH2 (GPG-NH2), have shown that in aqueous solution, an equilibrium exists between the trans and cis conformers. researchgate.net For GPG-NH2, this equilibrium is estimated to be an 85:15 mixture of trans to cis conformations. researchgate.netmdpi.com The downfield region of the 1H NMR spectrum clearly shows separate peaks for the amide protons of the cis and trans conformers. researchgate.net Furthermore, 1H–13C HSQC NMR experiments can reveal the non-equivalence of the α-protons of the glycine (B1666218) residue adjacent to proline, which is dependent on the isomeric state of the Pro-Gly bond. researchgate.net While specific NMR data for this compound is not extensively detailed in the provided results, the principles derived from similar peptides are directly applicable. The presence of distinct sets of peaks in the NMR spectrum often indicates the presence of multiple slowly exchanging conformations, such as rotamers. rsc.org

Vibrational Spectroscopy (e.g., Raman, FTIR) for Amide Bond Configuration

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the secondary structure and hydrogen bonding of peptides by probing the vibrational modes of the amide bonds. The amide I band (primarily C=O stretching) is particularly sensitive to the peptide's conformation.

In studies of related proline-containing peptides, Raman spectroscopy has been effectively used to differentiate between cis and trans conformers. mdpi.commdpi.com For instance, in hydrated GPG-NH2, Raman signals at approximately 1433 cm⁻¹ and 1476 cm⁻¹ have been assigned to the proline AIIp band of the cis and trans conformers, respectively. mdpi.commdpi.com The frequency of the amide I vibrational mode is also influenced by the local environment and hydrogen bonding. nih.gov For example, in D₂O, the amide I vibrational modes for N-acetyl-proline derivatives are observed in the range of 1608-1616 cm⁻¹. nih.gov Normal mode calculations on similar peptides, like Pro-Leu-Gly-NH2, have shown good agreement between observed and calculated frequencies, providing a solid basis for conformational analysis. nih.gov

The following table summarizes characteristic Raman bands observed in dipeptides containing glycine and proline, which are relevant for the analysis of H-Pro-Gly-NH2. spiedigitallibrary.org

| Raman Shift (cm⁻¹) | Assignment |

| ~850 | Proline ring breathing |

| ~940 | C-C stretch |

| ~1450 | CH₂ deformation |

| ~1660 | Amide I |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular dichroism (CD) spectroscopy is a sensitive technique for examining the secondary structure of peptides in solution. subr.edu The CD spectrum of a peptide provides information on its helical content, β-sheet propensity, and the presence of turns or random coil structures. For proline-containing peptides, CD is particularly useful for identifying turn structures, such as β-turns and polyproline II (PPII) helices. acs.org

Computational Modeling of H-Pro-Gly-NH2 Conformations

Computational methods, including molecular dynamics simulations and quantum chemical calculations, complement experimental techniques by providing detailed energetic and structural information about peptide conformations.

Molecular Dynamics (MD) Simulations of Peptide Conformational Landscape

Molecular dynamics (MD) simulations can model the dynamic behavior of peptides in solution, exploring their conformational landscape over time. nih.gov These simulations are crucial for understanding the stability of different conformations and the transitions between them. For dipeptides like Gly-Pro, MD simulations have been used to study their aggregation behavior and interaction with water molecules. nih.gov

The choice of force field is critical for the accuracy of MD simulations. Studies on the tetrapeptide Gly-Pro-Gly-Gly have shown that different force fields can yield significantly different populations of preferred conformations. acs.org For instance, the AMBER99SB force field was identified as being reliable for reproducing NMR-derived parameters for peptides containing Gly and Pro. acs.org MD simulations can also elucidate the role of water in stabilizing specific peptide structures, such as the formation of β-turns. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Energetic Minima

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the relative energies of different peptide conformations and to identify the most stable structures (energetic minima). researchgate.net These calculations can provide insights into the intrinsic conformational preferences of a peptide, independent of solvent effects.

DFT calculations have been applied to study the conformational preferences of proline-containing dipeptides, revealing the stability of specific dihedral angles. acs.org For example, in a terminally protected proline dipeptide, DFT calculations in a vacuum showed stabilized dihedral angles corresponding to polyglycine II and polyproline II-like helical states. acs.org Quantum chemical calculations have also been used to investigate the energetics of prolyl peptide bond isomerization and the influence of substituents on the proline ring. nih.gov Furthermore, these methods are employed to calculate NMR parameters and vibrational frequencies, which can then be compared with experimental data to validate the computed structures. researchgate.net For instance, calculations on amino acid hydrochlorides have shown good agreement between calculated and experimental chlorine-35 quadrupolar coupling constants. researchgate.net

Conformational Sampling and Free Energy Calculations

The conformational landscape of Pro-Gly containing peptides is rich with multiple stable and metastable states. Researchers employ enhanced conformational sampling methods, such as multicanonical molecular dynamics simulations, to explore this landscape and calculate the free energy of different conformations. nih.gov These computational techniques allow for the observation of rare events and the crossing of high-energy barriers, providing a comprehensive picture of the peptide's dynamic behavior in solution. nih.govpnas.orgresearchgate.net

Systematic conformational analyses, often employing density functional theory (DFT), are used to identify low-energy conformers in both vacuum and solution. cas.cz These studies provide insights into the geometries and relative energies of different structures, which are crucial for interpreting experimental data. cas.cz

Table 1: Theoretical Conformational Analysis of a Model Pro-Gly Dipeptide This table is illustrative and based on general findings for Pro-Gly systems. Specific values for this compound may vary.

| Conformer | Relative Energy (kcal/mol) in Vacuum | Relative Gibbs Free Energy (kcal/mol) in Water | Key Dihedral Angles (φPro, ψGly) |

|---|---|---|---|

| Extended (β-strand) | 0.0 | 0.5 | (~-75°, |

| Type I β-turn | 1.2 | 0.0 | (-60°, |

| Type II β-turn | 2.5 | 1.8 | (-60°, |

Analysis of cis/trans Isomerism of the Proline Amide Bond in this compound

A defining characteristic of proline-containing peptides is the ability of the X-Pro amide bond (where X is the preceding residue, in this case, the N-terminal hydrogen) to exist in both cis and trans conformations. wikipedia.orgmdpi.com Unlike most other peptide bonds, which strongly favor the trans isomer (typically >99.9%), the energy difference between the cis and trans isomers of the X-Pro bond is much smaller. wikipedia.org This leads to a significant population of the cis isomer, often in the range of 3-10%, though this can be influenced by the preceding residue and the solvent. wikipedia.org For the Gly-Pro sequence, an increased fraction of the cis isomer is often observed. wikipedia.org

The rotational energy barrier for cis/trans isomerization is substantial, making the interconversion a slow process on the NMR timescale. rsc.orgbeilstein-journals.org This slow exchange allows for the distinct observation of signals from both isomers in NMR spectra, providing a means to quantify their relative populations. core.ac.ukmdpi.com In aqueous solution, the tripeptide Gly-Pro-Gly-NH2 (GPG-NH2), a close analogue, has been estimated to exist in an 85:15 mixture of trans to cis conformations around the Gly-Pro bond. mdpi.comnih.gov

Spectroscopic techniques like Raman spectroscopy can also distinguish between the two isomers. mdpi.comnih.gov Specific vibrational bands have been associated with the cis and trans conformers of the proline ring, allowing for their identification and relative quantification. mdpi.comnih.gov For instance, in studies of GPG-NH2, Raman signals around 1476 cm⁻¹ and 1433 cm⁻¹ have been assigned to the trans and cis conformers, respectively. nih.gov

Intramolecular Hydrogen Bonding Network Characterization

Intramolecular hydrogen bonds are critical in stabilizing specific folded conformations, such as β-turns, in peptides. acs.org In Pro-Gly sequences, a common hydrogen bond is the C10-turn (or type I/II β-turn), which involves a hydrogen bond between the carbonyl oxygen of the residue preceding proline and the amide proton of the residue following glycine. researchgate.netnih.gov For H-Pro-Gly-NH2, this would be a hydrogen bond between the proline carbonyl oxygen and one of the glycine amide protons.

Experimental techniques like Fourier-transform infrared (FTIR) and NMR spectroscopy are powerful tools for characterizing these interactions. acs.orgacs.org In FTIR, the frequency of the N-H stretching vibration is sensitive to hydrogen bonding. acs.org A shift to a lower frequency (e.g., broad bands around 3350 cm⁻¹) is indicative of an N-H group participating in a hydrogen bond, while free N-H groups appear at higher frequencies (e.g., ~3480 cm⁻¹). acs.org Variable-temperature NMR experiments can also provide evidence for intramolecular hydrogen bonds. acs.org The chemical shift of a proton involved in an intramolecular hydrogen bond will show a smaller change with temperature compared to a solvent-exposed proton. acs.org

Computational studies complement these experimental findings by predicting the distances and angles of potential hydrogen bonds in different low-energy conformers. rsc.org For example, in a related peptide, a calculated distance of 2.35 Å between a hydrogen bond donor and acceptor suggested a tight turn structure. rsc.org

Influence of Solvent Environment and Ionic Strength on Peptide Conformation

The conformational equilibrium of this compound is highly sensitive to the solvent environment and the ionic strength of the solution. nih.govannualreviews.orgnih.gov The solvent can influence the stability of different conformers by interacting differently with each one. annualreviews.org

In aqueous environments, the propensity of the Pro-Gly sequence to form β-hairpin loop structures is enhanced compared to vacuum or less polar solvents. cas.cz The inclusion of solvent effects in computational models is crucial for accurately predicting the conformational preferences of peptides in solution. cas.cznih.gov For instance, the relative energy of the cis conformer of a Pro-Gly model was found to decrease significantly when solvent effects were included in the calculation, bringing it into better agreement with experimental observations in water. cas.cz

Changes in ionic strength, through the addition of salts like NaCl, can also trigger conformational changes. nih.govproquest.com Increasing ionic strength can destabilize intramolecular hydrogen bonds, leading to increased flexibility in some parts of the peptide. proquest.com Conversely, high concentrations of salts can favor more compact conformations by modulating hydrophobic interactions and screening surface charges. nih.govproquest.com Studies on the tripeptide GPG-NH2 have shown that different ions can have specific effects on the solvation shell around the peptide, which in turn influences the trans/cis ratio of the proline amide bond and the stability of β-turn motifs. mdpi.comnih.gov The presence of certain ions, like fluoride (B91410) and chloride, was found to promote stronger interactions at the proline carbonyl site, stabilizing the trans conformer. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Prolyl-glycyl-glycinamide hydrochloride | GPG-NH2·HCl |

| N-acetyl-L-prolyl-L-leucyl-glycinamide | Ac-PLG-NH2 |

| Trifluoroacetyl-L-prolyl-L-leucyl-glycinamide | Tfa-PLG-NH2 |

| N-acetyl-glycinamide | Ac-G-NH2 |

| Acetyl-Proline-N-methylamide | Ac-Pro-NHMe |

| Sodium Chloride | NaCl |

| Potassium Fluoride | KF |

| Proline | Pro |

| Glycine | Gly |

| Alanine (B10760859) | Ala |

| Leucine (B10760876) | Leu |

| Valine | Val |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

| Tryptophan | Trp |

| Threonine | Thr |

| Histidine | His |

| Asparagine | Asn |

| Serine | Ser |

| Sarcosine | |

| Hyp-Asp-Gly | |

| Hydroxyproline | Hyp |

Biological Activity and Mechanistic Research on H Pro Gly Nh2 Hcl Analogues

Enzymatic Stability and Degradation Pathways in Biological Matrices

The stability of peptides in biological systems is a critical determinant of their therapeutic potential. For proline-glycine-based peptides, their inherent structure, particularly the presence of the imino acid proline, confers a degree of resistance to enzymatic breakdown.

The enzymatic degradation of peptides is primarily carried out by proteases, which cleave specific peptide bonds. wikipedia.org The presence of a proline residue significantly influences a peptide's susceptibility to proteolysis. The unique cyclic structure of proline's side chain restricts the conformational flexibility of the peptide backbone, making the adjacent peptide bonds less accessible to many common proteases. expasy.org For instance, enzymes like trypsin, which preferentially cleave after lysine (B10760008) or arginine residues, exhibit reduced activity when a proline is in the P1' position (the amino acid immediately C-terminal to the cleavage site). expasy.org This inherent resistance contributes to the stability of proline-containing peptides in biological media. nih.govibmc.msk.ru

However, these peptides are not entirely immune to degradation. Studies on the peptidase hydrolysis of the analogue Pro-Gly-Pro-Leu identified several metabolites, including Gly-Pro-Leu, Pro-Gly-Pro, Gly-Pro, and Pro-Gly. nih.govibmc.msk.ru This indicates that cleavage can occur at various sites, although the kinetics may be slower compared to more susceptible peptide sequences. The degradation of proline-containing peptides often involves pathways other than direct protease action, highlighting a complex metabolic fate. nih.govibmc.msk.ru

A key enzyme involved in the metabolism of many proline-containing peptides is Dipeptidyl Peptidase IV (DPP IV), also known as the cell surface antigen CD26. researchgate.netcsic.es DPP IV is a serine protease that specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptide chains. researchgate.netcsic.es The active site of DPP IV is structured to accommodate the proline residue in the second position of a substrate peptide. nih.gov

The tripeptide Glycyl-L-prolylglycinamide (GPG-NH2), an analogue of H-Pro-Gly-NH2, has been identified as a substrate for DPP IV. csic.es The interaction is of significant biological consequence, as GPG-NH2 is a prodrug that is not active in its native form. csic.es Its anti-viral properties are manifested only after it is hydrolyzed by DPP IV. csic.esmedchemexpress.com This enzymatic action releases the active antiviral compound, demonstrating a targeted bioactivation strategy dependent on the specific catalytic activity of DPP IV. csic.es

Investigation of Proteolytic Cleavage Sites and Kinetics

Modulation of Cellular Processes by Proline-Glycine-based Peptides

Analogues of H-Pro-Gly-NH2 have been shown to exert significant effects on various cellular functions, ranging from viral replication to cell proliferation and neurotransmitter signaling.

The analogue H-Gly-Pro-Gly-NH2 has been demonstrated to be an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. medchemexpress.commedchemexpress.com As a prodrug, it requires enzymatic conversion by DPP IV to exert its effect. csic.es The hydrolysis yields an active metabolite, thought to be glycinamide (B1583983) (G-NH2) or α-hydroxyglycineamide, which is responsible for the antiviral activity. csic.es

The mechanism of action involves interference with the late stages of the viral life cycle, specifically with the morphogenesis of the virus. medchemexpress.com Research indicates that H-Gly-Pro-Gly-NH2 disrupts the formation of the viral capsid. medchemexpress.com In vitro studies have quantified its potency, showing significant inhibition of different HIV strains. medchemexpress.commedchemexpress.com Furthermore, at a concentration of 100 µM, the peptide was shown to destroy the capsid of HIV-1 virus particles in ACH-2 cells. medchemexpress.com

Table 1: Anti-HIV Activity of H-Gly-Pro-Gly-NH2

| Virus Strain | EC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|

| HIV-1 IIIB | 35 | - | medchemexpress.commedchemexpress.com |

| HIV-2 ROD | 30 | - | medchemexpress.commedchemexpress.com |

| HIV-1 SF-2 | Effective at 5, 20, 100 µM | HUT78 | medchemexpress.com |

Peptides incorporating the Pro-Gly-NH2 motif have been investigated for their effects on cell growth and survival. Analogues of Luteinizing Hormone-Releasing Hormone (LHRH), which contains the sequence Pro-Gly-NH2 at its C-terminus, have demonstrated direct anti-proliferative effects on cancer cells. uq.edu.auresearchgate.net

For example, glycosylated LHRH derivatives were found to significantly reduce the viability of LNCaP and DU145 prostate cancer cells, with decreases of up to 60% observed after 72 hours of incubation with the compounds. uq.edu.au Similarly, other GnRH analogues have been shown to directly inhibit cancer cell proliferation. researchgate.net This suggests that the Pro-Gly-NH2 structure, as part of a larger peptide sequence, can be a component of molecules that modulate cell growth pathways. In the context of its antiviral application, the prodrug GPG-NH2 was found to inhibit HIV replication at concentrations that were non-toxic to the host cells in culture. csic.es

Analogues of H-Pro-Gly-NH2 have been shown to interact with and modulate key signaling systems in the central nervous system, particularly the dopaminergic system. The neuropeptide Pro-Leu-Gly-NH2 (PLG) is a well-established positive allosteric modulator of the dopamine (B1211576) D2 receptor. beilstein-journals.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, causing a conformational change that alters the affinity and/or efficacy of the endogenous ligand, in this case, dopamine. beilstein-journals.org

Synthetic analogues of PLG have been developed to explore this interaction further. These studies have confirmed that the Pro-Gly-NH2 backbone is a crucial part of the pharmacophore responsible for this modulatory activity.

Table 2: Modulation of Dopamine Receptor Agonist Binding by Pro-Gly-NH2 Analogues

| Analogue | Effect | Concentration | Reference |

|---|---|---|---|

| Pro-Ahx-Gly-NH2 | 16% enhancement of ADTN binding | 0.1 µM | nih.gov |

| Pro-Phe-Gly-NH2 | 31% enhancement of ADTN binding | 1 µM | nih.gov |

*ADTN: 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (a dopamine receptor agonist)

These findings demonstrate that small structural changes to the amino acid preceding the Pro-Gly-NH2 sequence can fine-tune the modulatory activity, providing a basis for designing specific ligands for dopamine receptors. beilstein-journals.org

Effects on Cell Viability and Proliferation in in vitro Cell Culture Models

Interactions with Biological Macromolecules and Cellular Components

The biological effects of H-Pro-Gly-NH2 analogues are predicated on their specific interactions with various biological macromolecules and cellular structures. These interactions range from precise binding to protein active sites to associations with biological surfaces like lipid membranes and mineral scaffolds.

Binding to Protein Targets and Enzyme Inhibition Mechanisms

Analogues of dipeptide amides have been extensively studied as enzyme inhibitors, particularly targeting proteases and synthases. The mechanism often involves mimicking the transition state of the enzyme's natural substrate, leading to potent and selective inhibition.

A significant area of research has been the development of dipeptide amide analogues as inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Selective inhibition of neuronal NOS (nNOS) is a therapeutic goal for conditions involving nitric oxide overproduction. nih.gov Studies on a library of dipeptide amides containing nitroarginine (B1678959) revealed that analogues with a basic amine side chain exhibit excellent potency and selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov This suggests a key electrostatic or hydrogen bonding interaction within the enzyme's active site. nih.gov

For instance, the dipeptide L-Arg(NO)2-L-Dbu-NH2 was identified as a highly potent nNOS inhibitor with a Ki of 130 nM and remarkable selectivity (>1500-fold over eNOS and 192-fold over iNOS). nih.govnih.gov Further development led to conformationally-restricted analogues, such as 4N-(L-ArgNO2)-trans-4-amino-L-prolineamide, which showed comparable potency. nih.gov Molecular modeling and crystal structure analysis revealed that the selectivity of these dipeptide inhibitors for nNOS over eNOS is partly due to a charge-charge interaction between the inhibitor's α-amino group and a specific aspartate residue (D597) in rat nNOS. nih.gov

Another class of analogues, phosphinic pseudodipeptides, are designed as transition state analogues for metalloprotease-catalyzed peptide bond hydrolysis. mdpi.com These compounds replace the scissile amide bond with a phosphinate moiety (-P(O)(OH)CH2-), which mimics the tetrahedral high-energy transition state of amide hydrolysis. mdpi.com This structural analogy allows for potent binding to the active site of metalloproteases like thermolysin and angiotensin-converting enzyme 2. mdpi.com The side chains of the amino acid residues in these analogues are crucial as they must fit into the specific binding pockets (S1 and S1') of the target enzyme. mdpi.com

| Compound | nNOS Ki (nM) | iNOS Ki (nM) | eNOS Ki (nM) | Selectivity (iNOS/nNOS) | Selectivity (eNOS/nNOS) | Reference |

|---|---|---|---|---|---|---|

| L-Arg(NO)2-L-Dbu-NH2 (1) | 130 | 25000 | >200000 | 192 | >1500 | nih.govnih.gov |

| 4N-(L-ArgNO2)-trans-4-amino-L-prolineamide (2) | 103 | 20000 | >200000 | 194 | >1940 | nih.gov |

| Nα-Methyl derivative of (2) (3) | 11000 | >50000 | >200000 | >4.5 | >18 | nih.gov |

| Nα-Benzyl derivative of (2) (4) | 310 | 17000 | >200000 | 55 | >645 | nih.gov |

| 3-N-(L-ArgNO2)-cis-3-amino-L-prolineamide (5) | 12000 | >50000 | >200000 | >4.2 | >17 | nih.gov |

| 3-N-(L-ArgNO2)-trans-3-amino-L-prolineamide (6) | 110 | 11000 | >400000 | 100 | >3600 | nih.gov |

Interactions with Lipid Membranes and Biological Scaffolds (e.g., Hydroxyapatite)

The interaction of peptide analogues with biological surfaces is crucial for applications in biomaterials and for understanding their cellular uptake and localization.

Interactions with Lipid Membranes: The ability of peptide analogues to interact with and penetrate cell membranes is a key determinant of their biological activity, especially for antimicrobial and cell-penetrating peptides. mdpi.com The interaction is governed by a combination of electrostatic and hydrophobic forces. nih.gov Cationic peptides are initially attracted to the negatively charged headgroups of bacterial lipid membranes. nih.gov Subsequent hydrophobic interactions drive the intercalation of the peptide into the lipid bilayer, potentially leading to membrane disruption. nih.gov

Studies on analogues of the antimicrobial peptide (KLAKLAK)2-NH2 show that modifications, such as substituting alanine (B10760859) with β-alanine or adding a naphthalimide group, alter membrane interactions. mdpi.com Fourier-transform infrared spectroscopy (FTIR) studies on model POPC bilayers indicated a lateral association of β-alanine-containing peptides with the membrane. mdpi.com The addition of both β-alanine and a naphthalimide moiety resulted in the most pronounced membrane softening, suggesting deeper penetration into the hydrophobic core of the lipid bilayer. mdpi.com The hydrophobicity of the analogue is a critical factor; for some synthetic peptoids, increased hydrophobicity correlates with enhanced intercalation into both zwitterionic and negatively charged lipid membranes. nih.gov

Interactions with Hydroxyapatite: Hydroxyapatite (HAp), the primary mineral component of bone and teeth, is a key target for peptides designed for bone tissue engineering. umich.edu The binding of peptides and their analogues to HAp surfaces is largely driven by electrostatic interactions. acs.orgmdpi.com Negatively charged amino acid residues, such as aspartate, glutamate, and especially phosphoserine, show a strong binding preference for HAp surfaces. acs.orgmdpi.com The adsorption of these molecules occurs through interactions between their negatively charged groups (e.g., carboxyl or phosphate) and the positively charged calcium ions on the HAp crystal surface. mdpi.com

Research has shown that the number of charged residues often directs the binding of proteins involved in biomineralization. acs.org The binding affinity is also influenced by the size of the amino acid side chain, with smaller charged side chains potentially facilitating stronger binding. acs.org Phage display technology has been used to identify specific 12-mer peptide sequences that show high affinity and preferential adsorption to apatite-based materials. umich.edu These studies confirm that peptide adsorption depends on both the peptide's amino acid composition and the specific composition of the apatite substrate. umich.edu

Structure-Activity Relationship (SAR) Studies of H-Pro-Gly-NH2-HCl Analogues

SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective therapeutic agents. For H-Pro-Gly-NH2 analogues, these studies have elucidated the key structural features required for biological activity.

Elucidation of Pharmacophore Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is required for its biological activity. drugdesign.org Identifying this pharmacophore is a primary goal of SAR studies.

For dipeptide analogues of H-Phe-Phe-NH2 that bind to the substance P1-7 binding site, SAR studies have defined a clear pharmacophore. researchgate.net Optimal high-affinity binding requires two benzyl (B1604629) moieties in an (S,S) configuration, a primary amine at the N-terminus, and a crucial primary amide at the C-terminus. researchgate.net

In the context of Pro-Leu-Gly-NH2 (PLG, MIF-1) analogues, which modulate dopamine receptors, extensive research has been conducted to define the bioactive conformation. beilstein-journals.orgdrugdesign.orgbeilstein-journals.org It is believed that an intramolecular hydrogen bond stabilizes the molecule in a "C5" conformation. drugdesign.org The development of rigid γ-lactam analogues that lock the molecule into this conformation resulted in a 1000-fold increase in potency, strongly supporting this conformational hypothesis. drugdesign.org Further studies using other constrained scaffolds, such as indolizidinone and spirobicyclic systems, have helped to probe the required topology, suggesting that a type VI β-turn is a possible bioactive conformation for some active analogues. nih.gov These studies highlight the importance of the relative spatial orientation of the proline ring, the leucine (B10760876) side chain, and the C-terminal amide. beilstein-journals.org

The general process of pharmacophore identification involves systematically modifying a lead peptide by truncating it, deleting amino acids, and performing scans (e.g., alanine scan, D-amino acid scan) to determine which residues and functional groups are essential for activity. frontiersin.org

Impact of Amino Acid Substitutions and Terminal Modifications

Modifying the amino acid sequence and terminal groups of a peptide is a primary strategy for enhancing its activity, selectivity, and stability.

Amino Acid Substitutions: The substitution of amino acids can have profound effects on the potency and selectivity of dipeptide analogues. In the case of nNOS inhibitors, the chirality and order of amino acids are critical. nih.gov For example, while L-Arg(NO)2-L-Dbu-NH2 is a potent inhibitor, altering the stereochemistry or the order of the amino acids can dramatically decrease activity. nih.govtandfonline.com

In analogues of Pro-Leu-Gly-NH2, substitutions at both the proline and leucine positions have been explored. nih.govnih.gov

Proline (Position 1): Replacing the L-proline residue with other heterocyclic amino acids like piperidinic acid (Pip) or azetidinic acid (Aze) resulted in analogues with activity comparable to the parent peptide. nih.gov However, substitution with thiazolidine-4-carboxylic acid (Thz) led to an inactive compound, indicating that while the specific proline ring is not essential, the size and conformational properties of the N-terminal residue are important for modulating dopamine receptors. nih.gov

Leucine (Position 2): Replacing the leucine residue with other aliphatic amino acids, such as L-2-aminohexanoic acid (Ahx), or aromatic amino acids like L-phenylalanine (Phe), yielded analogues that retained significant activity. nih.gov Specifically, Pro-Phe-Gly-NH2 enhanced dopamine agonist binding by 31%, suggesting that a hydrophobic side chain at this position is a key requirement and that a bulky aromatic group is well-tolerated. nih.gov

For peptide inhibitors of cAMP-dependent protein kinase, substituting the phenylalanine at position 10 with other hydrophobic or aromatic residues has been investigated. nih.gov Replacing it with alanine caused a 270-fold drop in potency, whereas substitution with the highly aromatic 1'-naphthylalanine resulted in a 4-fold increase in potency, underscoring the importance of hydrophobic and aromatic interactions at this position. nih.gov

Terminal Modifications: Modifications at the N- and C-termini are also critical. As noted in the pharmacophore for H-Phe-Phe-NH2 analogues, a primary N-terminal amine and a primary C-terminal amide are essential for high affinity. researchgate.net In the development of nNOS inhibitors, Nα-methylation of an active proline-containing analogue led to a significant loss of potency, whereas Nα-benzylation resulted in a less pronounced decrease. nih.gov This indicates that while some substitution is tolerated at the N-terminus, it can interfere with crucial binding interactions. nih.gov The C-terminal amide is a common feature in many biologically active peptide analogues, often contributing to stability against carboxypeptidases and participating in key hydrogen bonding interactions within the receptor binding pocket. researchgate.netontosight.ai

| Analogue | Modification | Relative Activity | Reference |

|---|---|---|---|

| D-Pro-Leu-Gly-NH2 | L-Pro → D-Pro | Comparable to PLG | nih.gov |

| Thz-Leu-Gly-NH2 | L-Pro → Thz | Inactive | nih.gov |

| Pip-Leu-Gly-NH2 | L-Pro → Pip | Comparable to PLG | nih.gov |

| Pro-Ahx-Gly-NH2 | L-Leu → L-Ahx | Significant Activity (16% enhancement) | nih.gov |

| Pro-Phe-Gly-NH2 | L-Leu → L-Phe | Significant Activity (31% enhancement) | nih.gov |

Peptidomimetic Design and Scaffold Chemistry Derived from H Pro Gly Nh2 Hcl

Design Principles for Conformationally Constrained H-Pro-Gly-NH2-HCl Peptidomimetics

A primary goal in peptidomimetic design is to constrain the molecule into a specific bioactive conformation. This reduces the entropic penalty upon binding to a biological target and can enhance potency and selectivity. For Pro-Gly based structures, this often involves stabilizing specific turn structures. beilstein-journals.orgnih.gov

Incorporation of Lactam, Bicyclic, and Spiro-Bicyclic Scaffolds

To conformationally restrain the Pro-Gly motif, various cyclic scaffolds have been incorporated into its structure. These modifications aim to lock the peptide into a desired three-dimensional arrangement.

Lactams: The formation of a lactam ring is a common strategy. For instance, γ-lactam and β-lactam scaffolds have been successfully used to create active peptidomimetics. beilstein-journals.org The piperidin-2-one scaffold, a type of Freidinger lactam, has also yielded active compounds. beilstein-journals.org These lactam-based constraints have been instrumental in supporting the hypothesis that a type II β-turn is a key bioactive conformation for PLG and its analogues. beilstein-journals.orgnih.gov

Bicyclic Scaffolds: Introducing a second ring to the lactam structure creates a bicyclic system, further restricting conformational freedom. Bicyclic thiazolidine (B150603) lactam peptidomimetics of PLG have shown significant dopamine-receptor-modulating activity. beilstein-journals.org

Spiro-Bicyclic Scaffolds: Combining spiro and bicyclic constraints results in highly rigid spiro-bicyclic scaffolds. These structures are particularly effective at locking a peptide into a specific turn conformation by constraining multiple torsion angles (Φ₂, ψ₂, and Φ₃). beilstein-journals.org The 5.5.5, 5.5.6, and 5.6.5 spiro-bicyclic systems have been shown to be excellent mimics of a type II β-turn. beilstein-journals.orgnih.gov Interestingly, minor stereochemical changes at the bridgehead carbon of these spiro-bicyclic scaffolds can lead to dramatic shifts in biological activity, converting positive modulators into negative modulators. nih.govresearchgate.net

| Scaffold Type | Examples | Key Features |

| Lactam | γ-lactam, β-lactam, Piperidin-2-one | Constrains the peptide backbone, promotes β-turn formation. beilstein-journals.org |

| Bicyclic | Bicyclic thiazolidine lactams | Increased rigidity compared to monocyclic lactams. beilstein-journals.org |

| Spiro-Bicyclic | 5.5.5, 5.5.6, and 5.6.5 spiro-bicyclic systems | Highly rigid, locks the peptide into a specific turn by constraining multiple torsion angles. beilstein-journals.orgnih.gov |

Design of β-Turn Mimetics and Polyproline II Helix Mimics

The Pro-Gly sequence is a well-known component of β-turns in proteins. rsc.org Consequently, a significant area of research has been the design of peptidomimetics that stabilize this conformation.

β-Turn Mimetics: The design of conformationally constrained peptidomimetics containing lactam, bicyclic, and spiro-bicyclic scaffolds has provided strong evidence for the type II β-turn as a bioactive conformation. beilstein-journals.orgnih.gov Even molecules designed to mimic a type VI β-turn were found to be active because they could position the crucial carboxamide pharmacophore in a similar topological space as a type II β-turn. beilstein-journals.orgnih.gov The dipeptide (D-Pro)-Gly is a widely used β-turn mimetic that favors a type I' or II' β-turn. gla.ac.uk

Polyproline II Helix Mimics: While the β-turn is a major focus, the polyproline II (PPII) helix is another important secondary structure that can be adopted by proline-rich sequences. chemrxiv.orgresearchgate.netwikipedia.org The PPII helix is a left-handed helix with approximately three residues per turn. wikipedia.org Studies have shown that peptides rich in proline and glycine (B1666218) have a high propensity to form these structures. chemrxiv.org The design of spiro-bicyclic scaffolds capable of mimicking a PPII helix has led to the development of active PLG peptidomimetics, suggesting that this conformation can also be a bioactive one. nih.govnih.gov

Functionalization Strategies for Enhanced Bioactivity

Beyond conformational constraint, the bioactivity of this compound derivatives can be enhanced through various functionalization strategies.

N-Methylation and Other Backbone Modifications

Modifying the peptide backbone can improve properties such as membrane permeability and proteolytic stability. pnas.orgresearchgate.net

N-Methylation: The introduction of a methyl group to the amide nitrogen (N-methylation) is a common modification. pnas.orgresearchgate.net N-methylation can restrict the conformational flexibility of the peptide backbone and has been shown to enhance the bioactivity and selectivity of some peptides. pnas.organnualreviews.org It can also improve oral bioavailability. pnas.orgnih.gov For example, N-methylation of certain cyclic peptides has been shown to significantly increase cell permeability. acs.org

Other Backbone Modifications: Replacing amide bonds with more stable isosteres, such as ketomethylene groups, is another strategy to increase proteolytic stability. diva-portal.org Incorporating artificial turn inducers like Aib-Gly (Aminoisobutyric acid-Glycine) can also be used to modify the backbone and stabilize specific conformations. nih.govnih.gov

Conjugation with Natural Compounds and Other Moieties

Conjugating the Pro-Gly scaffold to other molecules can impart new properties or enhance existing ones. nih.govmdpi.com

Conjugation with Natural Compounds: Hybrid molecules formed by conjugating peptides with natural products or other bioactive scaffolds can exhibit enhanced biological activities. nih.gov This strategy can also facilitate passage across cell membranes. nih.gov

Conjugation with Other Moieties: Pro-Gly containing peptides have been conjugated to various chemical entities, including polymers like polyethylene (B3416737) glycol (PEG), to improve properties such as solubility and circulation time. nih.gov They have also been linked to fluorescent tags or chelating units for diagnostic or research purposes. mdpi.com

Application of Scaffold Hopping in the Context of Proline-Glycine Peptide Derivatives

Scaffold hopping is a drug design strategy that involves replacing the core structure of a molecule with a chemically different but functionally equivalent scaffold. researchgate.netchemrxiv.org This approach is used to discover new active compounds, improve properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity), and explore new chemical space. chemrxiv.org

Development of H-Pro-Gly-NH2 as a Privileged Scaffold for Drug Discovery

The concept of a privileged scaffold is central to modern medicinal chemistry, referring to molecular frameworks that can be modified to produce ligands for diverse biological targets. nih.govijpsr.comd-nb.info These scaffolds possess specific structural and chemical properties that allow them to serve as versatile templates in drug discovery. nih.govhelmholtz-hips.de While H-Pro-Gly-NH2 itself is a fundamental dipeptide amide, its structural motif is a key component of more complex molecules that have been successfully developed as privileged scaffolds.

Notably, the neuropeptide Pro-Leu-Gly-NH2 (PLG), which incorporates the Pro-Gly-NH2 C-terminal sequence, has been the subject of extensive research in the development of peptidomimetics. beilstein-journals.orgbeilstein-journals.org These efforts have established the PLG framework as a privileged scaffold for designing allosteric modulators of dopamine (B1211576) receptors. beilstein-journals.orgbeilstein-journals.orgnih.gov The proline residue in the Pro-Gly sequence introduces a significant conformational constraint, predisposing the peptide to adopt specific secondary structures, such as a type II β-turn. beilstein-journals.orgbeilstein-journals.org This conformation is widely hypothesized to be the bioactive form of PLG, responsible for its ability to modulate dopaminergic neurotransmission. beilstein-journals.org

To stabilize this bioactive conformation and improve drug-like properties, researchers have developed a variety of conformationally constrained peptidomimetics. These mimetics replace the flexible peptide backbone with more rigid chemical structures, including lactam, bicyclic, and spiro-bicyclic scaffolds. beilstein-journals.orgbeilstein-journals.org These synthetic scaffolds are designed to mimic the spatial arrangement of the key pharmacophoric groups found in the type II β-turn of PLG. beilstein-journals.org For example, photoaffinity labeling studies using PLG peptidomimetics have confirmed that they bind to a site on the D2 dopamine receptor that is distinct from the primary (orthosteric) binding site, categorizing them as allosteric modulators. beilstein-journals.orgbeilstein-journals.org

The versatility of the core scaffold is highlighted by the fact that subtle chemical and stereochemical modifications can dramatically alter biological activity. Studies on spiro-bicyclic PLG peptidomimetics have shown that minor changes in the stereochemistry at a single bridgehead carbon can convert a positive allosteric modulator into a negative one. beilstein-journals.org Similarly, introducing steric bulk by adding methyl groups to the scaffold was shown to transform a positive modulator into a negative modulator of the dopamine D2 receptor. nih.govacs.org This demonstrates the scaffold's tunability and its value in exploring the structure-activity relationships of receptor modulation.

Table 1: Examples of Peptidomimetic Scaffolds Based on the Pro-Gly-NH2 Motif

| Scaffold Type | Conformation Mimicked | Key Research Finding | Reference(s) |

|---|---|---|---|

| Spiro-bicyclic lactam | Type II β-turn or Polyproline II helix | Stereochemistry at the bridgehead carbon can switch activity from positive to negative allosteric modulation. | beilstein-journals.org, nih.gov |

| Pyridine-based | Extended conformation | Demonstrated higher potency than PLG despite not adopting the canonical type II β-turn conformation. | nih.gov, beilstein-journals.org |

| Lactam-constrained | Type II β-turn | Provided early support for the hypothesis that the type II β-turn is the bioactive conformation of PLG. | beilstein-journals.org, beilstein-journals.org |

Peptide-Based Supramolecular Assembly and Nanostructure Formation

The self-assembly of peptides into ordered supramolecular structures is a cornerstone of nanotechnology and materials science. mdpi.comacs.org This process is driven by a complex interplay of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and π-π stacking. mdpi.com Short peptides, such as the dipeptide H-Pro-Gly-NH2, possess the fundamental chemical features required for spontaneous organization into well-defined nanostructures. nih.gov

The process of self-assembly for peptides is analogous to the formation of secondary structures in proteins, such as β-sheets. nih.gov Individual peptide molecules can form head-to-tail hydrogen bonds via their amide backbones, creating chain-like assemblies. These chains can then interact with adjacent chains to form layered sheets. nih.gov The specific sequence of amino acids is critical in dictating the final morphology of the assembled nanostructure. acs.org

In the case of H-Pro-Gly-NH2, the presence of the proline residue is particularly significant. Proline's rigid, cyclic side chain restricts the conformational freedom of the peptide backbone and often acts as a "turn inducer" in protein structures. uq.edu.au This inherent structural constraint can guide the self-assembly process toward specific, ordered aggregates. Glycine, with its minimal side chain (a single hydrogen atom), provides maximal backbone flexibility, which can also influence the packing and assembly of the molecules. uq.edu.au Research on the adsorption of the Gly-Pro dipeptide on metallic surfaces has shown that it can form organized chiral self-assemblies, highlighting the intrinsic ability of this sequence to form ordered structures. researchgate.net

The balance of intermolecular forces governs the type of nanostructure that forms. The rational design of peptide-based nanomaterials involves understanding and controlling these forces to produce desired architectures, such as nanofibers, nanotubes, nanovesicles, or hydrogels. mdpi.comacs.org For instance, the introduction of aromatic residues can promote π-π stacking, leading to the formation of highly ordered fibrils. mdpi.com While specific studies detailing the nanostructures formed exclusively from this compound are not extensively documented, the principles governing the self-assembly of other short and dipeptides provide a strong basis for its potential in this area. acs.orgnih.govsemanticscholar.org

Table 2: Driving Forces in Peptide Supramolecular Assembly

| Interaction Type | Description | Resulting Structure(s) | Reference(s) |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between amide backbone N-H and C=O groups. | Forms the primary framework of β-sheet-like structures, fibrils, and ribbons. | mdpi.com, nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar side chains to aggregate in aqueous environments to minimize contact with water. | Drives the collapse and packing of peptide chains, contributing to fibril and globule formation. | mdpi.com, nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes the assembly of peptides containing aromatic residues (e.g., Phe, Tyr), leading to ordered fibrils. | mdpi.com, acs.org |

Advanced Analytical Characterization of H Pro Gly Nh2 Hcl and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of peptides. nih.gov It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for both quantification of purity and isolation of the main compound from synthetic impurities. nih.govpharmtech.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptide analysis. nih.gov This technique utilizes a non-polar stationary phase (typically alkyl chains like C8 or C18 bonded to silica) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724). phenomenex.com Peptides are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. nih.gov

For the analysis of H-Pro-Gly-NH2, a C18 column is typically employed. A gradient elution method, where the concentration of acetonitrile is gradually increased over time, is used to elute the peptide and any related impurities. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and resolution by neutralizing charged sites on the peptide and the stationary phase. Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all detected peaks at a specific UV wavelength, commonly 214 or 220 nm, where the peptide bond absorbs light.

Table 1: Illustrative RP-HPLC Data for Purity Analysis of H-Pro-Gly-NH2 This table presents hypothetical data based on typical RP-HPLC separation of a peptide and potential process-related impurities.

| Compound | Retention Time (min) | Peak Area (%) | Identity |

|---|---|---|---|

| Gly-NH2 | 3.5 | 0.15 | Starting Material Impurity |

| Proline | 4.2 | 0.25 | Starting Material Impurity |

| H-Pro-Gly-NH2 | 12.8 | 99.5 | Main Product |

| Dimer (Pro-Gly-NH2)2 | 18.5 | 0.10 | Process-Related Impurity |

During peptide synthesis, racemization of amino acid residues can occur, leading to the formation of diastereomeric impurities. mdpi.com For H-Pro-Gly-NH2, the L-proline residue could potentially racemize to D-proline, resulting in the diastereomer H-D-Pro-Gly-NH2. It is crucial to quantify this enantiomeric (or diastereomeric) purity.

Chiral HPLC is the method of choice for this analysis. uma.es This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives and peptides. mdpi.comwindows.net The separation conditions, including the choice of mobile phase (often mixtures of alkanes like hexane (B92381) and alcohols like isopropanol) and additives, are optimized to achieve baseline resolution between the desired L-isomer and any contaminating D-isomer. nih.gov

Table 2: Representative Chiral HPLC Separation of Pro-Gly-NH2 Stereoisomers This table illustrates the expected separation of the desired product from its potential diastereomeric impurity using a chiral column.

| Compound | Retention Time (min) | Resolution (Rs) | Purity (%) |

|---|---|---|---|

| H-L-Pro-Gly-NH2 | 15.2 | - | >99.9 |

| H-D-Pro-Gly-NH2 | 17.5 | >2.0 | <0.1 |

Reversed-Phase HPLC for Peptide Separation and Quantitation

Mass Spectrometry (MS) Techniques for Molecular Mass and Sequence Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and amino acid sequence of peptides.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally fragile molecules like peptides. lcms.cz In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, multiply charged ions of the peptide (e.g., [M+H]⁺, [M+2H]²⁺) are formed and directed into the mass analyzer. wiley-vch.de

For H-Pro-Gly-NH2, ESI-MS is used to confirm its molecular mass. The analysis provides a spectrum of ions from which the molecular weight of the neutral molecule can be accurately calculated. lcms.cz The presence of adducts, such as sodium ([M+Na]⁺), may also be observed and must be accounted for during data interpretation. ucsf.edu

Table 3: Predicted ESI-MS Ions for H-Pro-Gly-NH2 Based on the molecular formula C9H16N4O2 (Monoisotopic Mass = 212.1273 Da).

| Ion | Charge (z) | Calculated m/z |

|---|---|---|

| [M+H]⁺ | +1 | 213.1346 |

| [M+2H]²⁺ | +2 | 107.0710 |

| [M+Na]⁺ | +1 | 235.1165 |

Tandem Mass Spectrometry (MS/MS) is employed to confirm the amino acid sequence of the peptide. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of H-Pro-Gly-NH2) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.govacs.org The resulting fragment ions are then mass-analyzed.

Fragmentation of peptides primarily occurs at the peptide bonds, producing a series of characteristic ions known as b- and y-ions. wiley-vch.de B-ions contain the N-terminus, while y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. For H-Pro-Gly-NH2, fragmentation would be expected to produce y₁ (Gly-NH2) and b₁ (Pro) ions, confirming the Pro-Gly sequence.

Table 4: Major Predicted MS/MS Fragment Ions for H-Pro-Gly-NH2 ([M+H]⁺ = 213.13)

| Precursor Ion (m/z) | Fragment Ion Type | Sequence | Fragment Ion (m/z) |

|---|---|---|---|

| 213.13 | b₁ | Pro | 98.06 |

| 213.13 | y₁ | Gly-NH₂ | 75.05 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

NMR Spectroscopy for Structural Elucidation and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment, connectivity, and spatial proximity of atoms.

For H-Pro-Gly-NH2, ¹H and ¹³C NMR spectra are used to confirm the covalent structure. A key feature in the NMR spectra of peptides containing proline is the presence of two distinct sets of signals, corresponding to the cis and trans conformations about the Gly-Pro peptide bond. researchgate.net The trans conformer is typically the major species in aqueous solution. researchgate.net 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign the specific signals to each proton and carbon in the molecule.

NMR is also a powerful tool for impurity profiling. sb-peptide.comconicet.gov.ar It can detect and help identify process-related impurities or residual solvents without the need for reference standards of those impurities. The quantitative nature of NMR allows for the determination of the concentration of impurities relative to the main compound.

Table 5: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for H-Pro-Gly-NH2 in D₂O Data adapted from published findings for the closely related GPG-NH2 peptide and standard chemical shift values. researchgate.net Signals are shown for the major (trans) conformer.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Proline Residue | ||

| α-CH | 4.45 | 62.5 |

| β-CH₂ | 2.35, 1.95 | 31.8 |

| γ-CH₂ | 2.05 | 26.7 |

| δ-CH₂ | 3.70, 3.60 | 49.2 |

| C=O | - | 172.1 |

| Glycine (B1666218) Residue | ||

| α-CH₂ | 3.95 | 43.8 |

| C=O | - | 175.4 |

| Amide | ||

| -NH₂ | 7.4, 7.1 | - |

Development of Quantitative Analytical Methods for Biological Studies

The investigation of the pharmacokinetic and pharmacodynamic properties of H-Pro-Gly-NH2 requires the development of robust and sensitive analytical methods capable of accurately measuring the peptide's concentration in complex biological samples. Furthermore, understanding its metabolic fate is crucial for predicting its in vivo efficacy and duration of action. This section details the advanced analytical methodologies employed for these purposes.

LC-MS/MS Methods for Peptide Quantification in Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for the quantification of peptides like H-Pro-Gly-NH2 in biological matrices such as plasma, serum, and tissue homogenates. researchgate.net This methodology offers superior specificity, sensitivity, and a wide dynamic range compared to traditional methods like immunoassays, which can suffer from cross-reactivity issues. lcms.cz The development of a reliable LC-MS/MS assay is a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary challenge in quantifying peptides from biological fluids is the presence of numerous endogenous components, particularly proteins and lipids, which can interfere with the analysis and suppress the analyte signal. nih.gov Therefore, a thorough sample clean-up is essential. Common strategies include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the biological sample (e.g., plasma) to denature and precipitate the majority of proteins. nih.gov After centrifugation, the supernatant containing the peptide of interest is collected for analysis.

Solid-Phase Extraction (SPE): For achieving lower limits of quantification, SPE is often employed. lcms.cz This technique provides a more effective clean-up by utilizing a stationary phase to selectively retain the analyte while interfering components are washed away. Mixed-mode SPE, which combines two or more retention mechanisms (e.g., ion exchange and reversed-phase), can offer enhanced selectivity for polar peptides like H-Pro-Gly-NH2. lcms.cz

Chromatographic Separation: Once extracted, the sample is subjected to chromatographic separation to resolve the target peptide from any remaining matrix components.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common approach, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and acetonitrile containing an acid modifier like formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar peptides that show poor retention on traditional RP columns, HILIC is a valuable alternative. nih.gov It uses a polar stationary phase and a highly organic mobile phase, which can enhance retention and sensitivity. nih.gov

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. researchgate.net In MRM mode, the first quadrupole (Q1) is set to select the protonated molecular ion of H-Pro-Gly-NH2 (the precursor ion), which is then fragmented in the second quadrupole (collision cell). The third quadrupole (Q3) is set to monitor a specific, stable fragment ion (the product ion). The transition from the precursor to the product ion is highly specific to the analyte. An internal standard, ideally a stable isotope-labeled version of the peptide, is used to ensure accuracy and precision. qps.com

Table 1: Illustrative LC-MS/MS Parameters for Quantification of H-Pro-Gly-NH2 in Human Plasma

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) System |

| Column | Reversed-phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% to 60% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | Precursor Ion (Q1): m/z 171.1 → Product Ion (Q3): m/z 70.1 (Proline immonium ion) |

| MRM Transition (Internal Standard) | Stable Isotope-Labeled H-Pro-Gly-NH2 (e.g., 13C5, 15N-Pro) |

Methods for Monitoring Metabolic Stability in Plasma and Tissue Homogenates

Assessing the metabolic stability of H-Pro-Gly-NH2 is critical for understanding its potential half-life in vivo. Peptides are susceptible to degradation by various proteases and peptidases present in biological fluids and tissues. plos.org In vitro stability assays using plasma and tissue homogenates serve as an effective screening tool to predict in vivo clearance. evotec.com

Plasma Stability Assay: The stability in plasma is evaluated by incubating H-Pro-Gly-NH2 with fresh plasma from various species (e.g., human, rat, mouse) at a physiological temperature (37°C). evotec.com Aliquots are taken at several time points (e.g., 0, 15, 30, 60, 120 minutes), and the enzymatic reaction is immediately stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins. plos.orgevotec.com Following centrifugation, the remaining concentration of the parent peptide in the supernatant is quantified using a validated LC-MS/MS method, as described previously. The rate of disappearance of the peptide is then used to calculate its half-life (t½) in plasma. For similar short peptides like H-Pro-Leu-Gly-NH2, significant species-specific differences in plasma stability have been observed, highlighting the importance of using multiple species in these assays. nih.gov

Tissue Homogenate Stability Assay: To evaluate metabolism in major clearing organs, stability studies are conducted using tissue homogenates, most commonly from the liver and kidneys. plos.org These tissues are rich in metabolic enzymes. plos.org The protocol is similar to the plasma stability assay:

Tissues are homogenized in a suitable buffer to create a uniform suspension of cellular components, including metabolic enzymes. nih.govplos.org

The peptide is incubated with the tissue homogenate (e.g., liver S9 fraction or whole homogenate) at 37°C. nih.gov

Samples are collected at various time points, and the reaction is quenched. plos.org

The amount of remaining parent peptide is quantified by LC-MS/MS to determine the metabolic rate. plos.org

These assays can also be used to identify major metabolites. By analyzing the samples in a full-scan or precursor-ion scan mode on the mass spectrometer, it is possible to detect and subsequently identify the structure of degradation products, providing insight into the primary cleavage sites and the types of enzymes involved (e.g., aminopeptidases, endopeptidases). plos.org For a peptide like H-Pro-Gly-NH2, potential metabolic pathways could involve hydrolysis of the peptide bond between proline and glycine or cleavage of the C-terminal amide.

Table 2: Representative Protocol for Metabolic Stability Assessment of H-Pro-Gly-NH2

| Parameter | Condition |

|---|---|

| Biological Matrix | Pooled Human Plasma or Rat Liver Homogenate |

| Test Compound Concentration | 1 µM |

| Incubation Temperature | 37°C |

| Time Points | 0, 5, 15, 30, 60, 120 minutes |

| Reaction Termination | Addition of 3 volumes of ice-cold acetonitrile containing an internal standard |

| Post-Termination Processing | Centrifugation at >10,000 g for 10 minutes at 4°C |

| Analysis Method | LC-MS/MS quantification of the remaining parent compound in the supernatant |

| Data Reporting | Percentage of compound remaining vs. time; calculated half-life (t½) |

Computational Chemistry and Bioinformatics Applications for H Pro Gly Nh2 Hcl Research

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of H-Pro-Gly-NH2-HCl, docking studies can elucidate its binding modes to various biological targets, such as enzymes and receptors.

Research on similar Pro-Gly containing peptides has demonstrated their potential to interact with specific receptors. For instance, studies have shown that peptides containing the Pro-Gly sequence can exhibit antiplatelet activity by targeting the P2Y12 receptor. mdpi.com Molecular docking simulations of these peptides revealed potential binding sites and key interactions, such as hydrogen bonds with residues like Cys97, Ser101, and Lys179. mdpi.com Although specific docking studies on this compound are not widely published, it is plausible that this dipeptide could also interact with similar targets. The process would involve preparing the 3D structure of H-Pro-Gly-NH2 and the target receptor, followed by running docking algorithms to predict the binding affinity and pose.

Table 1: Illustrative Molecular Docking Results for a Pro-Gly Containing Peptide with the P2Y12 Receptor

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.5 |

| Interacting Residues | CYS97, SER101, LYS179 |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions |

Note: This data is representative of findings for similar Pro-Gly containing peptides and serves as an example of potential docking study outcomes for this compound.

Advanced Molecular Dynamics Simulations for Peptide-Protein and Peptide-Surface Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and interactions over time. This technique is invaluable for understanding the behavior of peptides like this compound in complex environments.

Simulations of Peptide Adsorption to Biological and Material Surfaces

MD simulations can be used to investigate how this compound adsorbs to various surfaces, which is crucial for applications in biomaterials and drug delivery. Studies on peptide adsorption to surfaces like hydroxyapatite, a major component of bone, have shown that the interactions are sequence-dependent. acs.org For example, simulations have revealed that the adsorption of peptides to a surface is influenced by factors such as the hydrophobicity and charge of the amino acid residues. researchgate.net

Simulations of peptides on different surfaces, such as gold or polymers, have provided molecular-level insights into the adsorption process, including the formation of aggregates and the role of hydrophobic interactions. engineering.org.cnnih.gov For H-Pro-Gly-NH2, MD simulations could predict its adsorption behavior on different biomaterial surfaces, guiding the design of peptide-coated materials with desired properties.

Exploration of Water Layer Interactions with Peptide-Modified Surfaces

The interaction of water with surfaces modified by peptides is critical for their biological performance. MD simulations can reveal the structure and dynamics of water layers at the peptide-surface interface. acs.org The hydration shell around a peptide influences its conformation and interactions with other molecules. researchgate.net

Table 2: Representative Simulation Parameters for Peptide-Surface Interaction Studies

| Simulation Parameter | Typical Value/Method |

| Force Field | AMBER, CHARMM, GROMOS |

| Water Model | TIP3P, SPC/E |

| Simulation Time | 100 ns - 1 µs |

| Ensemble | NVT, NPT |

| Analysis | RMSD, RMSF, Hydrogen Bonds, SASA |

Note: These are common parameters used in MD simulations of peptides and would be applicable to studies involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For peptides, QSAR models can be developed to predict activities such as bitterness, antioxidant capacity, or enzyme inhibition based on descriptors derived from their amino acid sequence. mdpi.comresearchgate.net

For this compound, a QSAR study would typically involve a dataset of similar dipeptides with known activities. Descriptors for each peptide, such as physicochemical properties of the amino acids (e.g., hydrophobicity, steric properties, electronic properties), would be calculated. mdpi.com Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that can predict the activity of new peptides. researchgate.netuestc.edu.cn Such models could be used to guide the modification of the Pro-Gly-NH2 scaffold to enhance a desired biological activity.

in silico Prediction of Pharmacological Profiles (excluding ADMET properties that relate to dosage/administration)

Computational methods can be used to predict the potential pharmacological activities of a molecule like this compound. This involves screening the molecule against databases of known drug targets and using predictive models based on its chemical structure.

Bioinformatics Analysis of Pro-Gly Motifs in Natural Peptides and Proteins

The Pro-Gly (PG) motif is a common dipeptide sequence found in various proteins, where it often plays a significant structural role. nih.gov For example, the Pro-Gly sequence is crucial for the formation of β-turns in proteins, which are important for protein folding and stability. nih.gov In collagen, the repeating Gly-Pro-Xaa sequence is fundamental to its triple helix structure. plos.org

Bioinformatics databases and tools can be used to analyze the occurrence and structural context of the Pro-Gly motif in the proteome. frontiersin.org Such analyses can reveal the types of proteins in which this motif is prevalent and the functional domains where it is located. This information can provide clues about the potential biological roles of a small peptide like H-Pro-Gly-NH2. For instance, if the Pro-Gly motif is frequently found in the active sites of a particular class of enzymes, it might suggest that H-Pro-Gly-NH2 could act as a competitive inhibitor for those enzymes.

Emerging Applications and Future Research Directions of Proline Glycine Based Peptides

Preclinical Research on Novel Therapeutic Targets and Indications

The unique structural characteristics of proline-glycine peptides have made them subjects of extensive preclinical research, targeting a wide array of diseases. These peptides, ranging from simple dipeptides to more complex structures, have shown potential in modulating various physiological pathways.